molecular formula C10H11NO4 B2711711 Methyl 6-(1,3-dioxolan-2-YL)nicotinate CAS No. 849662-01-7

Methyl 6-(1,3-dioxolan-2-YL)nicotinate

Cat. No.: B2711711
CAS No.: 849662-01-7
M. Wt: 209.201
InChI Key: UYMVLSGXFFCMSD-UHFFFAOYSA-N
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Description

Methyl 6-(1,3-dioxolan-2-YL)nicotinate is a nicotinic acid derivative featuring a methyl ester group at the 3-position of the pyridine ring and a 1,3-dioxolane moiety at the 6-position. This compound belongs to the class of nicotinate esters, which are widely studied for their roles as prodrugs, intermediates in pharmaceutical synthesis, and substrates for enzymatic hydrolysis. The dioxolane group, a cyclic ether, may influence the compound’s stability, solubility, and metabolic fate compared to other nicotinate esters.

Properties

IUPAC Name

methyl 6-(1,3-dioxolan-2-yl)pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c1-13-9(12)7-2-3-8(11-6-7)10-14-4-5-15-10/h2-3,6,10H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYMVLSGXFFCMSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(C=C1)C2OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

Methyl 6-(1,3-dioxolan-2-YL)nicotinate is a derivative of nicotinic acid that incorporates a 1,3-dioxolane moiety. This compound has garnered attention due to its potential biological activities, including its role in enhancing local blood flow, acting as a vasodilator, and its implications in drug development. This article reviews the biological activity of this compound based on diverse sources and highlights its pharmacological mechanisms, synthesis, and potential applications.

Chemical Structure and Properties

This compound can be structurally represented as follows:

  • Molecular Formula : C₁₁H₁₃N₁O₄
  • Molecular Weight : Approximately 225.23 g/mol

The presence of the dioxolane ring enhances the lipophilicity and permeability of the compound, facilitating its absorption through biological membranes.

The biological activity of this compound is primarily attributed to its vasodilatory effects. Similar compounds, such as methyl nicotinate, have demonstrated the following mechanisms:

  • Vasodilation : Upon topical application, methyl nicotinate induces vasodilation by promoting the release of prostaglandins, particularly prostaglandin D2. This effect is localized and results in increased blood flow to the area of application .
  • Ester Hydrolysis : this compound undergoes ester hydrolysis to release nicotinic acid and methanol. This hydrolysis is facilitated by nonspecific esterases present in the dermis .

Vasodilatory Effects

In clinical studies involving methyl nicotinate, topical administration resulted in significant cutaneous erythema due to enhanced blood flow. This vasodilatory effect was observed in both human volunteers and animal models . The pharmacological implications suggest potential uses in treating conditions associated with poor circulation.

Synthesis and Characterization

The synthesis of this compound typically involves:

  • Formation of Dioxolane Ring : The dioxolane moiety can be synthesized from glycerol or other precursors using acid-catalyzed reactions.
  • Esterification : The final compound is formed through the esterification of nicotinic acid with the dioxolane derivative.

Analytical techniques such as NMR spectroscopy and mass spectrometry are employed for characterization to confirm the structure and purity of the synthesized compound.

Case Studies and Research Findings

While specific case studies on this compound are scarce, related compounds provide insight into its potential applications:

  • Topical Applications : In a study examining methyl nicotinate's effects on muscle pain relief, it was found that topical formulations significantly improved blood flow and reduced discomfort in patients with musculoskeletal conditions .
StudyCompoundFindings
Methyl NicotinateInduced vasodilation; improved local blood flow
Nicotinic Acid DerivativesExhibited anti-inflammatory effects; modulated cytokine release

Comparison with Similar Compounds

Methyl Nicotinate (CAS: Not Specified)

Key Differences :

  • Structure : Lacks substituents on the pyridine ring.
  • Hydrolysis Stability : Exhibits a long hydrolysis half-life (>95 hours) in human serum albumin (HSA) due to minimal steric hindrance and electronic effects on the ester group .
  • Applications : Often used as a reference compound in studies of esterase activity due to its slow hydrolysis rate.

Methyl 5-(1,3-dioxolan-2-yl)nicotinate (CAS: 1256788-88-1)

Key Differences :

  • Structure : The dioxolane group is at the 5-position instead of the 6-position.
  • Safety Profile : Requires precautions against heat and ignition sources (P210), suggesting thermal sensitivity .

Comparison :
The positional isomerism (5- vs. 6-substitution) may influence steric interactions with enzymes like HSA. For instance, the 6-position in the target compound could provide greater steric shielding to the ester group, enhancing stability compared to the 5-isomer.

Methyl 6-(1-hydroxyethyl)nicotinate (CAS: 944133-93-1)

Key Differences :

  • Structure : Contains a hydroxyethyl group instead of dioxolane.
  • Reactivity : The hydroxyl group may participate in hydrogen bonding or conjugation reactions, increasing polarity and altering metabolic pathways .

Comparison :
The hydroxyethyl substituent likely enhances aqueous solubility compared to the dioxolane group. However, the dioxolane’s ether linkage in the target compound may offer better resistance to enzymatic hydrolysis.

Methyl 6-chloronicotinate (CAS: Not Specified)

Key Differences :

  • Structure : Features a chloro substituent at the 6-position.
  • Reactivity : The chlorine atom acts as a leaving group, making this compound reactive in nucleophilic substitutions (e.g., Suzuki couplings) .

Comparison :
The chloro group’s electron-withdrawing effect could destabilize the ester bond, accelerating hydrolysis relative to the electron-rich dioxolane substituent in the target compound. This difference highlights the role of electronic effects in ester stability.

Methyl 6-(3,4-dihydroquinolin-1(2H)-yl)-2-methylnicotinate (CAS: 1355225-46-5)

Key Differences :

  • Structure: Includes a bulky dihydroquinolinyl group and a 2-methyl substituent.

Comparison : The target compound’s smaller dioxolane group likely results in better membrane permeability compared to this bulkier analog. Additionally, the 2-methyl group in the latter may further sterically hinder ester hydrolysis.

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